5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile
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Overview
Description
5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile is a heterocyclic compound with the molecular formula C10H7N5 It is characterized by its fused imidazo-pyrimidine ring structure, which is substituted with two methyl groups at positions 5 and 7, and two cyano groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,6-diaminopyrimidine with acetonitrile in the presence of a suitable catalyst can yield the desired imidazo-pyrimidine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano groups or other parts of the molecule.
Substitution: The methyl and cyano groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
6-[(2,6-dichlorophenyl)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile: This compound has similar structural features but includes additional chlorine substitutions, which can alter its chemical properties and applications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds share the imidazo-pyrimidine core but differ in the functional groups attached, leading to different biological activities.
Uniqueness
5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-6-3-7(2)15-9(5-12)8(4-11)14-10(15)13-6/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVGAYMACPIYRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=C(N12)C#N)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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